molecular formula C19H17N5O B11012523 1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide

1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide

Cat. No.: B11012523
M. Wt: 331.4 g/mol
InChI Key: JNSRYWWTSXNRFN-UHFFFAOYSA-N
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Description

1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide is a complex organic compound that features a triazole ring, an indole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Indole Ring Formation: The indole ring is often synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Coupling Reactions: The triazole and indole rings are then coupled using a suitable linker, such as a carboxamide group, through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, or anticancer agent due to the presence of the triazole ring, which is known for its biological activity.

    Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex molecular structures.

    Biology: It may be used in biochemical assays to study enzyme interactions or as a probe in molecular biology.

Mechanism of Action

The mechanism of action of 1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can inhibit enzyme activity by binding to the active site, while the indole ring may interact with cellular membranes or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-1,2,4-triazole: A simpler compound with a triazole ring, used as a building block in organic synthesis.

    4-(1H-1,2,4-triazol-1-ylmethyl)aniline: Contains a triazole ring and an aniline group, used in the synthesis of pharmaceuticals.

    1H-indole-6-carboxamide: Contains an indole ring and a carboxamide group, studied for its biological activity.

Uniqueness

1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide is unique due to the combination of the triazole and indole rings, which confer distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and materials science, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

1-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]indole-6-carboxamide

InChI

InChI=1S/C19H17N5O/c1-23-9-8-15-4-5-16(10-18(15)23)19(25)22-17-6-2-14(3-7-17)11-24-13-20-12-21-24/h2-10,12-13H,11H2,1H3,(H,22,25)

InChI Key

JNSRYWWTSXNRFN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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